molecular formula C18H21ClN2OS B10962266 [4-(2-Chlorobenzyl)piperazin-1-yl](4,5-dimethylthiophen-3-yl)methanone

[4-(2-Chlorobenzyl)piperazin-1-yl](4,5-dimethylthiophen-3-yl)methanone

Cat. No.: B10962266
M. Wt: 348.9 g/mol
InChI Key: DHXZSDWWKJBCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and a thienylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thienylmethanone moiety, converting it to an alcohol.

    Substitution: The piperazine ring can undergo various substitution reactions, such as alkylation or acylation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Biology:

    Drug Development: Due to its structural features, the compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Medicine:

    Therapeutics: Research is ongoing to evaluate its efficacy in treating conditions such as anxiety and depression, given its interaction with neurotransmitter receptors.

Industry:

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE exerts its effects involves its interaction with molecular targets such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, modulating their activity and influencing neurological pathways.

Comparison with Similar Compounds

Uniqueness:

  • Structural Features: The presence of both a 2-chlorobenzyl group and a thienylmethanone moiety makes it unique compared to other piperazine derivatives.
  • Reactivity: Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, provides versatility in synthetic applications.
  • Applications: Its potential use in drug development and material science distinguishes it from other similar compounds.

Properties

Molecular Formula

C18H21ClN2OS

Molecular Weight

348.9 g/mol

IUPAC Name

[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(4,5-dimethylthiophen-3-yl)methanone

InChI

InChI=1S/C18H21ClN2OS/c1-13-14(2)23-12-16(13)18(22)21-9-7-20(8-10-21)11-15-5-3-4-6-17(15)19/h3-6,12H,7-11H2,1-2H3

InChI Key

DHXZSDWWKJBCOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.